Cas no 101768-73-4 (3-(benzenesulfonyl)methylpiperidine)

3-(Benzenesulfonyl)methylpiperidine is a sulfonamide-functionalized piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a benzenesulfonyl group with a methyl-substituted piperidine ring, offering versatility as an intermediate in organic synthesis. The compound's sulfonamide moiety enhances its utility in designing bioactive molecules, particularly in modulating enzyme interactions or receptor binding. Its piperidine core contributes to conformational rigidity, which may improve selectivity in target engagement. The benzenesulfonyl group further provides stability and opportunities for derivatization. This compound is suited for exploratory studies in medicinal chemistry, where its balanced lipophilicity and functional group compatibility may aid in optimizing pharmacokinetic properties.
3-(benzenesulfonyl)methylpiperidine structure
101768-73-4 structure
Product Name:3-(benzenesulfonyl)methylpiperidine
CAS No:101768-73-4
MF:C12H17NO2S
MW:239.33388209343
MDL:MFCD09893875
CID:3556876
PubChem ID:13607991
Update Time:2025-06-10

3-(benzenesulfonyl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 3-[(phenylsulfonyl)methyl]-
    • 3-(benzenesulfonylmethyl)piperidine
    • 3-((Phenylsulfonyl)methyl)piperidine
    • 3-(benzenesulfonyl)methylpiperidine
    • AKOS015945936
    • Piperidine, 3-[(phenylsulfonyl)methyl]-, hydrochloride
    • SCHEMBL10795612
    • ALBB-026598
    • EN300-242333
    • 3-[(benzenesulfonyl)methyl]piperidine
    • 101768-73-4
    • CS-0270200
    • BEA76873
    • MFCD09893875
    • BP-11902
    • NS-03319
    • MDL: MFCD09893875
    • Inchi: 1S/C12H17NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2
    • InChI Key: YMIXVHSVINSUPQ-UHFFFAOYSA-N
    • SMILES: N1CCCC(CS(C2=CC=CC=C2)(=O)=O)C1

Computed Properties

  • Exact Mass: 239.098g/mol
  • Monoisotopic Mass: 239.098g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 239.34g/mol
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.6Ų

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Additional information on 3-(benzenesulfonyl)methylpiperidine

Introduction to 3-(benzenesulfonyl)methylpiperidine (CAS No. 101768-73-4)

3-(benzenesulfonyl)methylpiperidine, with the CAS number 101768-73-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a benzenesulfonyl group, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 3-(benzenesulfonyl)methylpiperidine consists of a piperidine ring, which is a six-membered heterocyclic amine, and a benzenesulfonyl group attached to a methyl group. The piperidine ring is known for its ability to form stable complexes with various biological targets, while the benzenesulfonyl group contributes to the compound's overall hydrophobicity and lipophilicity. These properties make 3-(benzenesulfonyl)methylpiperidine an attractive candidate for drug design and optimization.

In recent years, there has been a growing interest in the use of 3-(benzenesulfonyl)methylpiperidine as a lead compound for the development of new drugs. One of the key areas of research has been its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, studies have shown that derivatives of 3-(benzenesulfonyl)methylpiperidine can effectively inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling and proliferation. This inhibition can have therapeutic benefits in diseases such as cancer and inflammatory disorders.

Beyond its enzymatic inhibition properties, 3-(benzenesulfonyl)methylpiperidine has also been explored for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that are involved in numerous physiological processes and are important targets for drug discovery. Research has demonstrated that certain derivatives of 3-(benzenesulfonyl)methylpiperidine can selectively bind to and modulate the activity of specific GPCRs, offering new avenues for treating conditions such as neurological disorders and cardiovascular diseases.

The synthesis of 3-(benzenesulfonyl)methylpiperidine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of piperidine with benzene sulfonyl chloride in the presence of a suitable base, followed by further functionalization steps to introduce additional substituents. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound, which is crucial for large-scale pharmaceutical applications.

In addition to its therapeutic potential, 3-(benzenesulfonyl)methylpiperidine has also been studied for its use as a tool compound in academic research. Its well-defined structure and predictable behavior make it an ideal candidate for probing biological systems and understanding the mechanisms underlying various cellular processes. For instance, researchers have used derivatives of 3-(benzenesulfonyl)methylpiperidine to investigate the role of specific protein-protein interactions in signal transduction pathways.

The safety profile of 3-(benzenesulfonyl)methylpiperidine is another important aspect that has been extensively studied. Preclinical toxicology assessments have shown that this compound exhibits low toxicity at therapeutic doses, making it suitable for further clinical development. However, as with any new chemical entity, ongoing safety monitoring is essential to ensure its long-term safety and efficacy.

In conclusion, 3-(benzenesulfonyl)methylpiperidine (CAS No. 101768-73-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in advancing our understanding and treatment of various diseases.

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